molecular formula C19H19N3O3 B5378042 2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No. B5378042
M. Wt: 337.4 g/mol
InChI Key: TZKCLTZCKRVDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as DPA-714, is a novel ligand that has gained significant attention in the scientific community due to its potential in imaging neuroinflammation. The compound is a member of the 18-kDa translocator protein (TSPO) ligands family that has been extensively studied for its ability to target activated microglia and astrocytes.

Mechanism of Action

2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide binds to TSPO, which is located on the outer membrane of mitochondria in activated microglia and astrocytes. TSPO expression is upregulated in response to neuroinflammation, making it a potential target for imaging. Upon binding to TSPO, 2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide allows for the visualization of activated microglia and astrocytes through PET imaging.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to have a high affinity for TSPO and a long half-life, making it a promising ligand for imaging neuroinflammation. The compound has also been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide for imaging neuroinflammation is its specificity for activated microglia and astrocytes. This allows for the visualization of neuroinflammation without interference from other processes. However, one limitation of using 2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is its limited ability to cross the blood-brain barrier, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of 2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in imaging neuroinflammation. One area of research is the development of new TSPO ligands with improved blood-brain barrier permeability. Another area of research is the use of 2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in combination with other imaging agents to provide a more comprehensive view of neuroinflammation. Additionally, there is potential for the use of 2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in the diagnosis and monitoring of neurological disorders.

Synthesis Methods

2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenol with 2-bromoacetyl bromide to produce 2-(2,5-dimethylphenoxy)acetophenone. The intermediate is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde to yield 2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been studied for its potential in imaging neuroinflammation, a process that is involved in many neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound binds to TSPO, which is upregulated in activated microglia and astrocytes, allowing for the visualization of neuroinflammation through positron emission tomography (PET) imaging.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-8-9-14(2)16(10-13)24-12-17(23)20-11-18-21-19(22-25-18)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKCLTZCKRVDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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